2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile is a chemical compound with significant relevance in pharmaceutical and chemical research. It is characterized by its unique molecular structure that includes a trifluoromethyl group and a thiazole ring, which contribute to its biological activity and potential applications in medicinal chemistry.
The synthesis of 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile can be achieved through several methods, typically involving the reaction of a thiazole derivative with acetonitrile in the presence of appropriate catalysts or reagents.
The molecular structure of 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile can be described by its molecular formula and key identifiers:
The structure can be represented using the SMILES notation: C1=CC(=CC=C1C2=NC(=CS2)C#N)C(F)(F)F
.
The compound can participate in various chemical reactions typical for nitriles and thiazoles:
The mechanism of action for compounds like 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile often involves interactions at the molecular level with biological targets:
Understanding the physical and chemical properties is crucial for practical applications:
Relevant data includes melting point and boiling point values that are essential for handling and storage considerations.
The applications of 2-[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]acetonitrile span various fields:
This compound's unique structural features make it a valuable tool in medicinal chemistry and materials science. Its potential applications continue to be explored in ongoing research endeavors.
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8